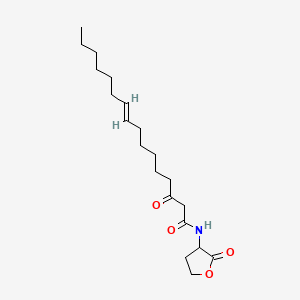
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone is a biochemical reagent that is used as a biological material or organic compound in life science research . It is a member of the N-acylated homoserine lactones (AHLs) family, which are crucial for bacterial quorum sensing . This compound has a molecular formula of C20H33NO4 and a molecular weight of 351.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone . The reaction conditions often require the use of solvents like acetonitrile, and the process may involve steps such as esterification and amidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the oxo group or the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Quorum Sensing Studies: The compound is used to study bacterial quorum sensing, a regulatory system that controls gene expression in response to cell density.
Antimicrobial Research: It is used to investigate new approaches to antimicrobial therapy by regulating bacterial quorum sensing signaling systems.
Biofilm Formation: The compound is used to study biofilm formation and its inhibition, which is crucial for understanding bacterial infections.
Mechanism of Action
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone exerts its effects through quorum sensing, a process used by bacteria to regulate gene expression based on cell density . The compound acts as an autoinducer, a small diffusible signal molecule that is produced, released, and detected by bacterial cells . This process involves the activation of transcriptional regulators of the LuxR family, which control the expression of various genes, including those involved in virulence and biofilm formation .
Comparison with Similar Compounds
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone is unique among N-acylated homoserine lactones due to its specific acyl group length and the presence of a double bond . Similar compounds include:
N-3-oxo-dodecanoyl-L-Homoserine lactone: Another AHL used in quorum sensing studies.
N-3-oxo-octanoyl-L-Homoserine lactone: A shorter-chain AHL with similar quorum sensing functions.
These compounds vary in their acyl group length and substitution patterns, which confer signal specificity through the affinity of transcriptional regulators .
Properties
Molecular Formula |
C20H33NO4 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(E)-3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)/b8-7+ |
InChI Key |
NNIVINPZTHXZNK-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCC(=O)CC(=O)NC1CCOC1=O |
Canonical SMILES |
CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate](/img/structure/B12289184.png)
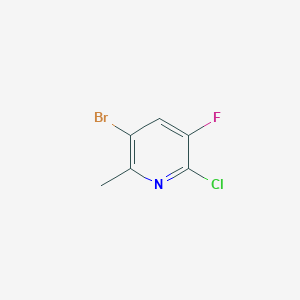
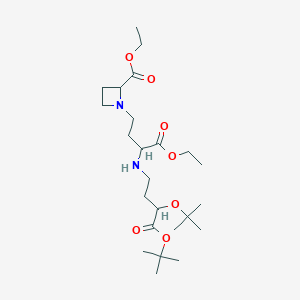
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)

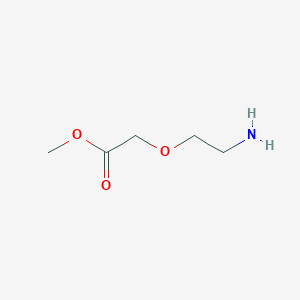

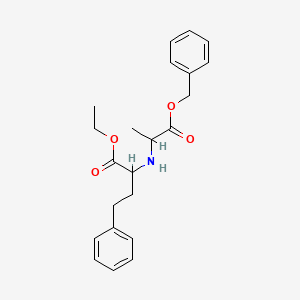
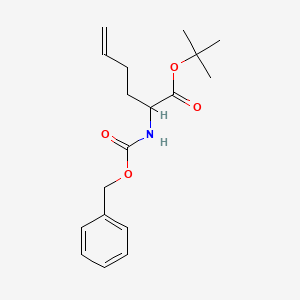
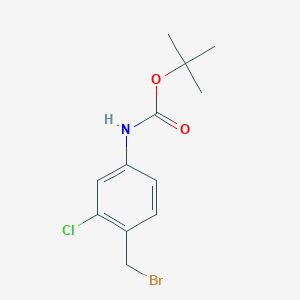
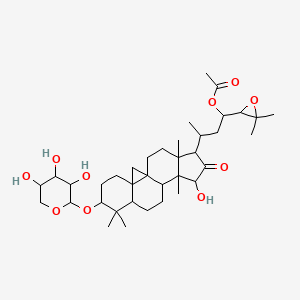
![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
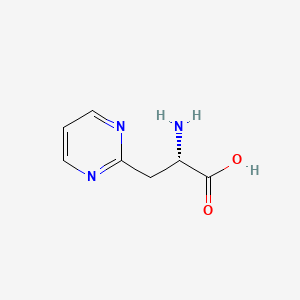
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)
